molecular formula C7H16ClNO2 B2619176 (2R)-2-(Dimethylamino)pentanoic acid;hydrochloride CAS No. 2490344-68-6

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride

Cat. No.: B2619176
CAS No.: 2490344-68-6
M. Wt: 181.66
InChI Key: DBLQIHMVMZWPPY-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a hydrochloride salt form of (2R)-2-(Dimethylamino)pentanoic acid, which is a derivative of pentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Dimethylamino)pentanoic acid;hydrochloride typically involves the reaction of (2R)-2-(Dimethylamino)pentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

  • Dissolution of (2R)-2-(Dimethylamino)pentanoic acid in an appropriate solvent.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at a controlled temperature to facilitate the reaction.
  • Isolation and purification of the product by crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

DMAPA hydrochloride is utilized in several research domains:

Chemistry

  • Reagent in Organic Synthesis : It serves as a reagent for synthesizing more complex molecules.
  • Building Block : Its structure allows it to be a precursor for various chemical products.

Biology

  • Biological Activity Studies : Research focuses on its interactions with biomolecules and potential therapeutic effects.
  • Neuroprotective Effects : Studies indicate that DMAPA hydrochloride may protect neurons from damage, making it a candidate for neurodegenerative disease treatments.

Medicine

  • Therapeutic Applications : Ongoing research investigates its use as a precursor in drug development targeting neurological disorders.
  • Cognitive Enhancement : Some studies suggest potential benefits for cognitive function enhancement through neurotransmitter modulation.

Neuroprotection

Research indicates that DMAPA hydrochloride may exhibit neuroprotective properties. In animal models of neurodegeneration, administration has shown reduced neuronal loss and improved functional outcomes.

Cognitive Function

In clinical studies, DMAPA hydrochloride has been evaluated for its effects on cognitive performance. Results suggest enhancements in memory and learning tasks among subjects treated with the compound.

Antimicrobial Properties

Preliminary investigations have hinted at antimicrobial effects against certain pathogens. Further studies are necessary to fully elucidate these properties and their potential applications in treating infections.

Mechanism of Action

The mechanism of action of (2R)-2-(Dimethylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, influencing its binding to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(Dimethylamino)butanoic acid;hydrochloride
  • (2R)-2-(Dimethylamino)hexanoic acid;hydrochloride
  • (2R)-2-(Dimethylamino)propanoic acid;hydrochloride

Uniqueness

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride is unique due to its specific structure and properties, which make it suitable for particular applications in research and industry. Its distinct chemical reactivity and biological activity set it apart from other similar compounds.

Biological Activity

(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride, also known as DMAPA hydrochloride, is a compound with significant biological activity and potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure : The compound has the molecular formula C7H15ClN2O2 and a molecular weight of 178.66 g/mol. Its structure includes a dimethylamino group that contributes to its biological activity.

Synthesis : The synthesis typically involves the reaction of (2R)-2-(Dimethylamino)pentanoic acid with hydrochloric acid under controlled conditions to form the hydrochloride salt. The process includes dissolution in a solvent, controlled stirring, and purification through crystallization or similar methods.

The biological activity of DMAPA hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The dimethylamino group is crucial for its binding to receptors or enzymes, influencing key physiological pathways.

  • Receptor Interaction : DMAPA hydrochloride may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive function.
  • Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, which can lead to changes in metabolic processes.

Biological Activities

Research indicates that DMAPA hydrochloride exhibits several biological activities:

  • Neuroprotective Effects : Studies have demonstrated that DMAPA hydrochloride may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary research suggests potential antimicrobial effects, although further studies are needed to elucidate this activity fully .
  • Cognitive Enhancement : Some investigations have indicated that the compound may enhance cognitive function, possibly through its effects on neurotransmitter systems .

Case Studies and Experimental Data

  • Neuroprotection :
    • In a study examining neuroprotective agents, DMAPA hydrochloride was found to reduce neuronal damage in models of cerebral infarction. The compound's administration resulted in improved outcomes compared to control groups .
  • Cognitive Function :
    • Research involving animal models showed that DMAPA hydrochloride could improve memory retention and learning capabilities. Behavioral tests indicated enhanced performance in tasks requiring cognitive flexibility .
  • Antimicrobial Properties :
    • A screening assay revealed that DMAPA hydrochloride exhibited inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of DMAPA hydrochloride, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
(2R)-2-(Dimethylamino)butanoic acid;hydrochlorideModerate neuroactivityShorter carbon chain
(2R)-2-(Dimethylamino)hexanoic acid;hydrochloridePotentially higher potencyLonger carbon chain
(2R)-2-(Dimethylamino)pentanoic acidNeuroprotective effectsDistinct pharmacological profile

Properties

IUPAC Name

(2R)-2-(dimethylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLQIHMVMZWPPY-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.